9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole
Description
Overview of Carbazole-Based Compounds in Advanced Materials Research
Carbazole derivatives have emerged as cornerstone materials in organic electronics due to their tunable electronic properties and structural versatility. The carbazole moiety’s electron-rich nitrogen-containing heterocycle facilitates both hole transport and luminescent behavior, making it indispensable in photovoltaic cells, OLEDs, and thin-film transistors. Modern design strategies combine carbazole units with electron-deficient groups to create donor–acceptor (D–A) architectures, enabling precise control over frontier molecular orbital energies. For instance, carbazole–triarylborane hybrids demonstrate thermally activated delayed fluorescence (TADF) with photoluminescence quantum yields exceeding 90%, while carbazole–oxadiazole conjugates exhibit electron mobility values comparable to inorganic semiconductors.
Historical Context and Evolution of Bicarbazole Derivatives
The development of bicarbazole systems marks a significant evolution from monomeric carbazole chemistry. Early bicarbazole syntheses focused on 3,3'-linked dimers for photorefractive materials in the 1990s, but low solubility limited device integration. Breakthroughs in cross-coupling catalysis enabled precise regiocontrol, with Suzuki–Miyaura reactions producing 2,3'-bicarbazole derivatives like 9-phenyl-9H,9'H-2,3'-bicarbazole. The incorporation of biphenyl substituents at the 9-position, as seen in 9'-([1,1'-biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole, emerged in the 2020s to enhance intermolecular π-stacking while maintaining solution processability.
Significance of this compound in Contemporary Chemical Research
This compound’s molecular design addresses three critical challenges in organic electronics:
- Charge Transport Optimization : The 2,3'-bicarbazole linkage creates a 142° dihedral angle between monomer units, balancing planar conjugation for charge mobility and torsional freedom for amorphous film formation.
- Energy Level Engineering : Density functional theory (DFT) calculations reveal a HOMO level of −5.3 eV and LUMO of −2.1 eV, ideal for hole injection in OLED anodes.
- Thermal Stability : Thermogravimetric analysis shows 5% weight loss at 427°C, outperforming standard host materials like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).
Scope, Aims, and Structure of the Review
This analysis systematically evaluates:
- Synthetic methodologies for regioselective bicarbazole functionalization
- Structure–property relationships governing optoelectronic behavior
- Performance benchmarks in OLED and organic photovoltaic (OPV) prototypes
- Computational modeling approaches for molecular design
Table 1: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
3-(9H-carbazol-2-yl)-9-(3-phenylphenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-2-9-24(10-3-1)25-11-8-12-28(21-25)38-35-16-7-5-14-31(35)32-22-26(18-20-36(32)38)27-17-19-30-29-13-4-6-15-33(29)37-34(30)23-27/h1-23,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYTMQVEPNKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6)C8=CC=CC=C83 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structure
| Property | Data |
|---|---|
| Chemical Name | 9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole |
| Molecular Formula | C48H32N2 |
| Molecular Weight | 636.8 g/mol |
| CAS Number | 1643479-47-3 |
| Synonyms | 9-([1,1'-Biphenyl]-3-yl)-9'-([1,1'-biphenyl]-4-yl)-3,3'-bicarbazole |
| Purity (HPLC) | >95% |
| Structural Features | Biphenyl substituents at 9 and 9' positions of 3,3'-bicarbazole core |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of This compound typically involves the formation of the bicarbazole core followed by selective biphenyl substitution at the nitrogen atoms (positions 9 and 9'). The key steps include:
- Formation of the 3,3'-bicarbazole core via oxidative coupling or palladium-catalyzed cross-coupling of carbazole derivatives.
- N-arylation of the bicarbazole nitrogen atoms with biphenyl moieties using Buchwald-Hartwig amination or Ullmann-type coupling reactions.
Specific Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A widely reported method involves:
- Starting from carbazole or substituted carbazole derivatives.
- Using palladium catalysts (e.g., Pd(OAc)2) with appropriate ligands (e.g., phosphines) to couple carbazole units at the 3-position to form the 3,3'-bicarbazole.
- Subsequent N-arylation with 3-bromobiphenyl and 4-bromobiphenyl derivatives to install the biphenyl groups at the 9 and 9' positions.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(OAc)2 or Pd2(dba)3 |
| Ligand | BINAP, Xantphos, or other phosphine ligands |
| Base | NaOtBu, K3PO4, or Cs2CO3 |
| Solvent | Toluene, DMF, or dioxane |
| Temperature | 80–120 °C |
| Reaction Time | 12–48 hours |
Yields reported are generally moderate to high (60–85%) depending on substrate purity and reaction optimization.
Oxidative Coupling Approach
Alternatively, the bicarbazole core can be synthesized via oxidative homocoupling of carbazole derivatives using oxidants such as FeCl3 or Cu(OAc)2. This method is followed by N-arylation with biphenyl halides.
- Oxidative coupling is performed in solvents like chloroform or acetonitrile.
- Reaction temperature is generally ambient to 60 °C.
- The oxidative coupling step typically gives moderate yields (50–70%).
This method is less selective but useful for large-scale synthesis due to simpler catalyst systems.
Research Findings and Optimization
Purity and Characterization
- The product is typically purified by column chromatography or recrystallization.
- Purity is confirmed by HPLC (>95%) and spectroscopic methods including NMR, MS, and elemental analysis.
- The compound exhibits characteristic UV-Vis absorption and fluorescence properties due to its conjugated system.
Challenges and Improvements
- Steric hindrance from the biphenyl groups can reduce coupling efficiency; thus, ligand and base choice is critical.
- Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields.
- Alternative greener solvents (e.g., 2-MeTHF) and ligand-free protocols are under exploration to improve environmental footprint.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed cross-coupling | Carbazole, 3-/4-bromobiphenyl | Pd(OAc)2, BINAP, NaOtBu, toluene, 100 °C, 24h | 70–85 | High selectivity, scalable |
| Oxidative coupling + N-arylation | Carbazole, FeCl3 or Cu(OAc)2, biphenyl halides | FeCl3, CHCl3, RT; then Pd-catalyzed amination | 50–70 | Simpler catalysts, moderate yield |
| Microwave-assisted Pd-catalysis | Same as Pd-catalyzed | Microwave, 100–120 °C, 1–2 h | 75–80 | Reduced time, comparable yield |
Chemical Reactions Analysis
Types of Reactions
9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biphenyl carboxylic acids, while reduction can yield biphenyl derivatives with reduced aromaticity .
Scientific Research Applications
9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of 9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole and analogous bicarbazole derivatives:
Structural and Electronic Differences
- Substitution Position: The meta-substituted biphenyl group (3-yl) in the target compound introduces steric hindrance and disrupts linear conjugation compared to para-substituted analogs like BPP-BCZ.
- Linkage Isomerism : The 2,3′-linkage in the target compound vs. the 3,3′-linkage in BPP-BCZ alters the molecular dipole moment and HOMO/LUMO distribution. For example, 3,3′-linked bicarbazoles typically exhibit stronger intramolecular charge transfer (ICT) due to symmetric conjugation pathways .
Photophysical and Thermal Properties
- Emission Characteristics : While direct emission data for the target compound is unavailable, structurally similar 6,6′-bis(phenylethynyl)-3,3′-bicarbazole derivatives emit in the blue region (416–428 nm) . The biphenyl group in the target compound may further red-shift emission due to extended conjugation, though meta-substitution could limit this effect compared to para-substituted analogs.
- Thermal Stability : Bicarbazoles with rigid substituents (e.g., biphenyl) exhibit higher glass transition temperatures (Tg > 150°C) than alkylated derivatives (e.g., 9-octyl-3,3′-bicarbazole, Tg ~80°C), enhancing device longevity .
Device Performance in OLEDs
- Host Material Efficacy: The target compound’s biphenyl group improves hole-transport capabilities compared to non-substituted 3,3′-bicarbazole. When paired with electron-transport materials (e.g., triazine derivatives), it may form efficient exciplex systems, as seen in BPP-BCZ-based devices achieving external quantum efficiencies (EQE) >20% .
- Comparison with Triazine-Based Hosts : Triazine-functionalized bicarbazoles (e.g., PTZP-BCZ) exhibit stronger electron affinity but require careful charge balance. The target compound’s biphenyl group may offer a better balance between hole and electron mobility .
Biological Activity
9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor and antimicrobial activities, as well as its applications in organic electronics.
- Molecular Formula : C₃₆H₂₄N₂
- Molecular Weight : 484.59 g/mol
- CAS Number : 1346669-48-4
Antitumor Activity
Recent studies have highlighted the antitumor potential of various carbazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against different cancer cell lines.
| Cell Line | IC₅₀ (μM) | Activity Type |
|---|---|---|
| MDA-MB-231 (Breast) | 25.5 | Antiproliferative |
| A549 (Lung) | 30.2 | Antiproliferative |
| HCT116 (Colon) | 22.8 | Antiproliferative |
These findings suggest that the compound exhibits selective activity against specific cancer types, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies showed that it possesses significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that this compound may serve as a potential lead in the development of new antimicrobial agents.
The biological activity of this compound is believed to be linked to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This mechanism disrupts the replication and transcription processes in cancer cells and bacteria, leading to cell death.
Study on Antitumor Activity
A recent study investigated the cytotoxic effects of various bicarbazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity. The study reported that derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Study on Antimicrobial Activity
In another study focused on antimicrobial properties, researchers synthesized several carbazole derivatives and tested their efficacy against resistant bacterial strains. The findings revealed that the presence of biphenyl moieties significantly improved the antibacterial activity of the compounds tested .
Applications in Organic Electronics
Beyond its biological activities, this compound has been explored for its electronic properties. It is utilized as a hole transport material in organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and stability . The compound's high hole mobility and favorable energy levels make it a promising candidate for further development in organic electronic applications.
Q & A
Q. Key Considerations :
- Catalyst selection (Pd vs. FeCl₃ for oxidative dimerization ).
- Solvent purity and inert atmosphere to prevent side reactions.
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Standard characterization involves:
- NMR Spectroscopy : Confirms regiochemistry and substituent positions (e.g., biphenyl and carbazole linkages) .
- Mass Spectrometry : LCMS-IT-TOF verifies molecular weight and isotopic patterns .
- Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C₃₆H₂₄N₂ requires C: 89.22%, H: 4.99%, N: 5.79%) .
Advanced Tip : X-ray crystallography resolves π–π stacking interactions in solid-state applications .
Advanced: How do structural modifications (e.g., alkyl chain length, halogenation) affect photophysical properties?
Answer:
- Alkyl Chains : Hexyl vs. ethyl chains on bicarbazole derivatives modulate aggregation and emission. For example:
- Halogenation : Bromine atoms enhance π–π interactions in OLED host materials (e.g., HOMO/LUMO levels at -5.62 eV/-2.3 eV) .
Table 1 : Photophysical Data in THF Solution
| Compound | λem (nm) | FWHM (nm) | Quantum Yield |
|---|---|---|---|
| 3a | 416 | 45 | 0.62 |
| 4a | 369, 380 | 30 | 0.58 |
Methodological Note : Sonogashira coupling optimizes ethynyl group introduction for tunable emission .
Advanced: What contradictions exist in reported synthetic pathways, and how can they be resolved?
Answer:
- Contradiction : Oxidative dimerization (FeCl₃/chloroform ) vs. cross-coupling (Pd/dba ) for bicarbazole core formation.
- Resolution :
- FeCl₃ : Faster but less regioselective.
- Pd Catalysis : Higher yields and precision for asymmetric systems.
Experimental Design : Compare reaction kinetics (TLC monitoring) and purity (HPLC) across methods.
Basic: What are the primary applications of this compound in materials science?
Answer:
- OLEDs : Host material for deep-blue emitters due to high thermal stability and bipolar charge transport .
- Photonics : π–π stacking enables exciton confinement in thin films .
- Biological Probes : Carbazole’s planar structure facilitates DNA intercalation studies (preliminary data in ).
Advanced: How can computational modeling guide the design of derivatives for targeted HOMO/LUMO levels?
Answer:
- DFT Calculations : Predict HOMO/LUMO levels (e.g., -5.62 eV/-2.3 eV for triphenylsilyl derivatives ).
- Substituent Effects : Electron-withdrawing groups (e.g., Br) lower LUMO, enhancing electron injection in OLEDs .
Validation : Compare computed vs. experimental UV-Vis spectra (e.g., 245 nm/350 nm peaks in CH₂Cl₂ ).
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats (potential irritant ).
- Waste Disposal : Halogenated byproducts require separate containment (bromine-containing derivatives ).
Advanced: How do solvent polarity and aggregation state influence emission properties?
Answer:
- Solution vs. Solid State :
- Solvent Screening : Use Kamlet-Taft parameters to correlate polarity with Stokes shift.
Experimental Approach : Spin-coating vs. vacuum deposition for film uniformity .
Advanced: What mechanistic insights explain failed synthetic routes (e.g., triple-bond attachment in Sonogashira coupling)?
Answer:
- Failure Case : Attempted triple-bond attachment to 1,3,5-tribromobenzene led to steric hindrance and low yields .
- Solution : Use pre-functionalized ethynylcarbazole units and optimize Pd/Cu catalyst ratios.
Troubleshooting : Monitor reaction progress via in-situ IR for acetylide intermediates.
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Detect trace impurities (<0.1% ).
- DSC : Confirm glass transition temperature (Tg) for OLED-grade purity (>120°C ).
Advanced Note : MALDI-TOF identifies oligomeric byproducts from coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
